molecular formula C23H24ClNO2 B11951359 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide CAS No. 853311-93-0

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide

Cat. No.: B11951359
CAS No.: 853311-93-0
M. Wt: 381.9 g/mol
InChI Key: BZVOSRBVPDVCLK-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a chlorophenyl group, a furan ring, and a diethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide

Uniqueness

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

853311-93-0

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-diethylphenyl)propanamide

InChI

InChI=1S/C23H24ClNO2/c1-3-16-6-5-7-17(4-2)23(16)25-22(26)15-13-20-12-14-21(27-20)18-8-10-19(24)11-9-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,26)

InChI Key

BZVOSRBVPDVCLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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